![molecular formula C26H28 B12601619 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene CAS No. 649556-32-1](/img/structure/B12601619.png)
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a butenyl chain and a p-xylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene typically involves the reaction of 4-methylbenzyl chloride with a suitable butenyl precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The scalability of the synthesis process is crucial for meeting industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It serves as a precursor in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and additives for plastics and coatings.
Mécanisme D'action
The mechanism of action of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethylbenzil: A structurally related compound with similar aromatic rings but different functional groups.
Bis(4-methylphenyl)ethanedione: Another related compound with a different central core structure.
Uniqueness
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is unique due to its specific combination of aromatic rings and butenyl chain, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
649556-32-1 |
|---|---|
Formule moléculaire |
C26H28 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2-[4,4-bis(4-methylphenyl)but-3-enyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C26H28/c1-19-9-14-23(15-10-19)26(24-16-11-20(2)12-17-24)7-5-6-25-18-21(3)8-13-22(25)4/h7-18H,5-6H2,1-4H3 |
Clé InChI |
UUTFEEFDENHIKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=CCCC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


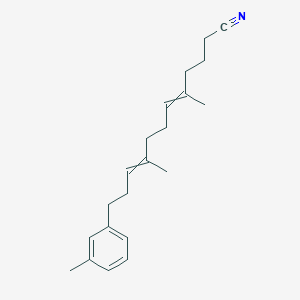
![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
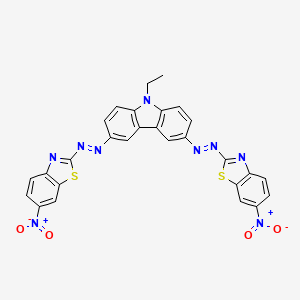
![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)
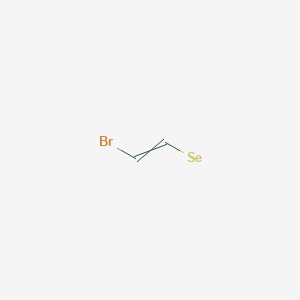
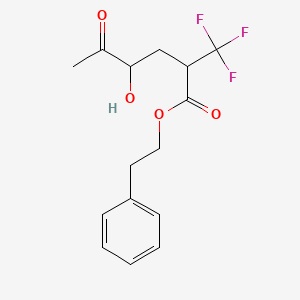
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)
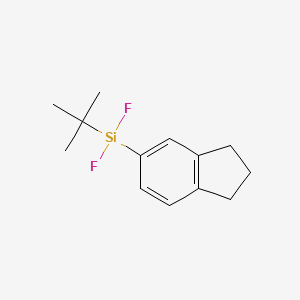
![1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601566.png)


![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)
